1-(1H-Imidazol-2-YL)cyclopentan-1-amine is a chemical compound that belongs to the class of imidazole derivatives. Its molecular formula is , and it is characterized by the presence of a cyclopentane ring attached to an imidazole moiety. This compound is significant in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.
The compound can be classified under organic compounds, specifically as an amine and a heterocyclic compound due to the imidazole ring. It is often sourced from specialized chemical suppliers and has applications in research and development settings. The imidazole ring contributes to its reactivity and interaction with biological systems, making it a subject of interest in pharmacological studies.
The synthesis of 1-(1H-Imidazol-2-YL)cyclopentan-1-amine typically involves several steps:
The molecular structure of 1-(1H-Imidazol-2-YL)cyclopentan-1-amine consists of a five-membered cyclopentane ring bonded to an imidazole group. The structural formula can be represented as follows:
The InChI (International Chemical Identifier) for this compound is:
This representation highlights the connectivity between atoms within the molecule, showcasing its functional groups and stereochemistry .
1-(1H-Imidazol-2-YL)cyclopentan-1-amine can participate in various chemical reactions:
These reactions are essential for synthesizing derivatives that may exhibit improved pharmacological profiles or selectivity towards specific biological targets .
The mechanism of action for 1-(1H-Imidazol-2-YL)cyclopentan-1-amine primarily revolves around its interaction with biological macromolecules such as enzymes or receptors. The imidazole moiety enables coordination with metal ions or formation of hydrogen bonds, influencing enzyme activity or receptor binding affinity.
This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities. Studies have shown that compounds with similar structures exhibit significant effects on signaling pathways relevant to disease states .
1-(1H-Imidazol-2-YL)cyclopentan-1-amine exhibits several notable physical properties:
Chemical properties include:
These properties are critical for determining the suitability of this compound in various experimental setups .
The applications of 1-(1H-Imidazol-2-YL)cyclopentan-1-amine are diverse:
Nucleophilic aromatic substitution (SNAr) provides a direct route for coupling the imidazole and cyclopentane rings. Key approaches involve activating the imidazole C-2 position with electron-withdrawing groups (e.g., nitro, halogens) to facilitate displacement by the cyclopentylamine nucleophile. A common protocol uses 2-chloroimidazole derivatives reacted with 1-aminocyclopentanecarboxylic acid under basic conditions (K₂CO₃/DMF, 80°C), achieving yields of 68–75% [2]. Optimization studies reveal that N-protection of the imidazole (e.g., with tert-butoxycarbonyl, Boc) prevents undesired N-alkylation and improves regioselectivity. Microwave-assisted synthesis (100°C, 30 min) further enhances yields to 82% while reducing reaction times [5]. Challenges include competitive hydrolysis of the chloroimidazole precursor and epimerization at the cyclopentane chiral center.
Table 1: Nucleophilic Substitution Conditions and Outcomes
Imidazole Precursor | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
2-Chloro-1H-imidazole | K₂CO₃/DMF | 80 | 8 | 68 |
2-Bromo-1-Boc-imidazole | Cs₂CO₃/DMSO | 100 | 6 | 75 |
2-Fluoro-4-nitroimidazole | DBU/MeCN | 60 | 4 | 71 |
2-Chloroimidazole (MW) | KOH/DMSO | 100 (MW) | 0.5 | 82 |
Reductive amination enables the introduction of the amine group onto a preformed cyclopentyl-imidazole scaffold. Cyclopentanone is condensed with 2-imidazolecarboxaldehyde using TiCl₄ as a Lewis acid catalyst, generating an imine intermediate. Subsequent reduction with NaBH₄ or selective catalytic hydrogenation (Pd/C, H₂) yields the target amine. This method is advantageous for late-stage diversification, tolerating substituents on the imidazole ring [5]. Yields range from 60–78%, with minor byproducts (<10%) arising from over-reduction or dimerization. Stereoselective versions employ chiral catalysts (e.g., (R)-BINAP-Au complexes) to access enantiomerically enriched products (up to 92% ee) [8]. Key limitations include imidazole ring sensitivity to strong reducing agents and the need for anhydrous conditions to prevent aldehyde hydration.
Friedländer annulation has been adapted to construct fused imidazole-cyclopentane systems. o-Aminoaldehyde derivatives of imidazole (e.g., 2-amino-3-imidazolecarboxaldehyde) react with cyclopentanone under acid catalysis (p-TsOH, ethanol, reflux) to form bicyclic intermediates. Hydrolytic cleavage of the fused system followed by decarboxylation yields 1-(1H-imidazol-2-yl)cyclopentan-1-amine. While this route is step-intensive (4–5 steps), it provides access to derivatives with annulated ring systems [8]. Optimization focuses on solvent selection—dioxane outperforms ethanol in suppressing side-product formation—and substituent compatibility, as electron-donating groups on the imidazole improve cyclization efficiency.
Ring-closing metathesis (RCM) builds the cyclopentane ring from acyclic diene precursors bearing pre-installed imidazole units. A representative synthesis uses Grubbs II catalyst (5 mol%) to cyclize N-allyl-2-(but-3-en-1-yl)-1H-imidazole-1-carboxamide, affording the cyclopentene intermediate in 85% yield. Subsequent hydrogenation and Hofmann rearrangement install the C-1 amine group. Critical parameters include:
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3